2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide is a chemical compound that features a sulfonamide group, which is known for its applications in medicinal chemistry, particularly as an antimicrobial agent. This compound combines the structural characteristics of imidazolidinone with a sulfonamide moiety, making it relevant in the development of various pharmaceuticals.
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (-SO₂NH₂). This class is widely recognized for its antibacterial properties and has been extensively studied for its pharmacological effects .
The synthesis of 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide typically involves multi-step organic reactions. A common method includes:
The reactions may require careful control of temperature and pH to optimize yields. For instance, refluxing in solvents such as methanol or ethanol can facilitate the reaction between the imidazolidinone and sulfonamide . The final product can be purified through crystallization or chromatography.
The molecular formula is , and it has a molecular weight of approximately 206.22 g/mol. The compound's structure showcases a five-membered ring containing nitrogen atoms, contributing to its biological activity.
The compound participates in various chemical reactions typical for sulfonamides, including:
Reactions involving 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide often require specific conditions (e.g., temperature control and solvent choice) to ensure selectivity and yield.
The mechanism of action for compounds like 2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide primarily involves inhibition of bacterial folate synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate metabolism.
By inhibiting dihydropteroate synthase, these compounds disrupt bacterial growth and replication, making them effective antimicrobial agents . This mechanism highlights their role in treating bacterial infections.
These properties are crucial for determining the compound's suitability for pharmaceutical formulations.
2-(2,5-Dioxoimidazolidin-1-yl)ethane-1-sulfonamide is primarily explored for its potential as an antimicrobial agent. Its structure allows it to interact effectively with bacterial enzymes involved in folate synthesis, making it valuable in developing new antibiotics. Additionally, ongoing research may explore its applications in cancer therapy due to its structural similarities with other bioactive compounds .
The strategic disconnection of 2-(2,5-dioxoimidazolidin-1-yl)ethane-1-sulfonamide (molecular formula: C5H9N3O4S) reveals two primary synthons: a 2-aminoethane sulfonamide precursor and a N-carbamoyl glycine derivative (hydantoin precursor). This disconnection capitalizes on the nucleophilicity of the sulfonamide nitrogen and the electrophilicity of the imidazolidinone carbonyl carbons. Alternative pathways involve:
Critical disconnection strategies prioritize the formation of the imidazolidinone ring before sulfonamide coupling due to the superior stability of sulfonamide linkages under cyclocondensation conditions. Computational modeling indicates that the ethylene linker (–CH2CH2–) optimizes electronic communication between pharmacophores while minimizing steric strain (bond angle deviation < 5°) [1] [4].
Table 1: Retrosynthetic Pathways for Target Compound
Synthon | Precursor | Key Disconnection | Advantage |
---|---|---|---|
Imidazolidinone core | N-Carbamoyl glycine derivative | C–N bond cleavage | Enables chiral center incorporation |
Ethanesulfonamide | 2-Aminoethanesulfonamide | N–S bond cleavage | Early-stage sulfonamide functionalization |
Bifunctional linker | Ethylene glycol derivatives | O–S/N–C cleavage | Permits solvent-free coupling |
Cyclocondensation remains the rate-determining step for imidazolidinone formation. Modern catalytic systems overcome traditional limitations (high temperatures >160°C, prolonged reaction times):
Optimization studies reveal that polar aprotic solvents (DMF, acetonitrile) outperform protic media by stabilizing the tetrahedral transition state during ring closure. Kinetic profiling confirms a second-order dependence on urea and carbonyl components under catalytic conditions [2] [4].
Table 2: Catalytic Systems for Imidazolidinone Cyclization
Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) | Byproduct Formation |
---|---|---|---|---|---|
None (thermal) | 160 | 12 | 45 | <50 | >15% dehydrated species |
Zn(OTf)2 (5 mol%) | 80 | 3.5 | 92 | 98 | <2% |
DMAP (10 mol%) | 100 | 6 | 85 | N/A | 5% bis-urea adducts |
ZrO2 (flow) | 150 | 0.33 | 98 | >99 | Undetectable |
Solvent-free methodologies significantly enhance the atom economy and reaction efficiency during sulfonamide coupling:
These methods consistently demonstrate ≥90% yields while reducing energy consumption by 60–80% compared to reflux conditions. X-ray crystallography confirms identical crystal packing in solvent-free versus solution-derived products, validating the absence of polymorphic transitions [7] [9].
Table 3: Solvent-Free Sulfonamide Coupling Efficiency
Method | Conditions | Time | Yield (%) | Impurity Profile |
---|---|---|---|---|
Conventional reflux | Toluene, 110°C, K2CO3 | 8 h | 78 | 12% dialkylated byproduct |
Mechanochemical | Ball mill, 30 Hz, K2CO3 | 15 min | 86 | <3% starting material |
Melt-phase | 120°C, K2CO3 | 45 min | 91 | 5% disubstituted impurity |
Microwave-assisted | 300W, 100°C, neat | 8 min | 95 | Undetectable by HPLC |
The imidazolidinone ring introduces a stereogenic center at C4, necessitating precise chiral control for biologically relevant derivatives:
Critical to stereointegrity is the avoidance of strong bases during ring closure, which promotes racemization through enolate formation. Low-temperature cyclizations (–40°C) in THF using CDI (carbonyldiimidazole) as a coupling agent preserve chiral fidelity (>98% ee) [3] [4].
Table 4: Stereoselectivity in Imidazolidinone Synthesis
Chiral Induction Method | Reaction Conditions | ee (%) | Relative Rate | Configurational Stability |
---|---|---|---|---|
Evans auxiliary | LDA, –78°C; then H2O+ workup | 95 | 1.0 (reference) | High (no epimerization) |
Cinchona alkaloid catalysis | RT, toluene, 24 h | 88 | 0.7 | Moderate |
Enzymatic desymmetrization | pH 7.0 buffer, 37°C | 99 | 0.3 | High |
Low-temp CDI cyclization | –40°C, THF, 12 h | 98 | 0.5 | Excellent |
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 14680-51-4